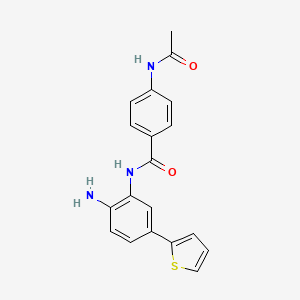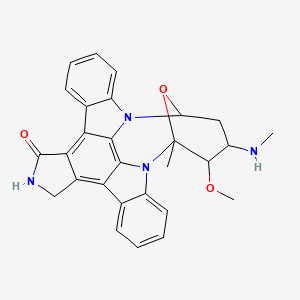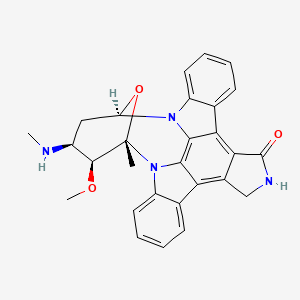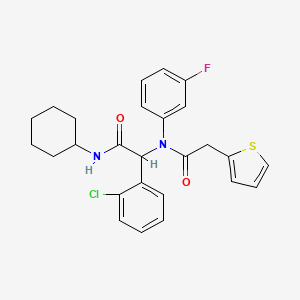![molecular formula C21H18N2O8S B10754813 4-{Acetyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B10754813.png)
4-{Acetyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-K92856060 is a chemical compound that has garnered attention in the field of cancer research. It is known for its potential therapeutic applications, particularly in the context of chemosensitivity of cancer cell lines. The compound has been studied extensively to understand its effects on various cancer cell lines and its potential as a candidate for cancer treatment .
Chemical Reactions Analysis
BRD-K92856060 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may involve the use of nucleophiles or electrophiles to replace specific functional groups on the compound. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BRD-K92856060 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study various chemical reactions and mechanisms. In biology, it is used to study the effects of chemical compounds on cancer cell lines and to identify potential therapeutic targets. In medicine, it is being investigated for its potential as a cancer treatment, particularly in the context of chemosensitivity. In industry, it may be used in the development of new drugs and therapeutic compounds .
Mechanism of Action
The mechanism of action of BRD-K92856060 involves its interaction with specific molecular targets and pathways within cancer cells. The compound is known to affect gene expression profiles and cellular pathways that are involved in cancer cell survival and proliferation. By modulating these pathways, BRD-K92856060 can induce cell death and inhibit the growth of cancer cells. The exact molecular targets and pathways involved in its mechanism of action are still being studied, but it is believed to involve key proteins and enzymes that regulate cell cycle and apoptosis .
Comparison with Similar Compounds
BRD-K92856060 can be compared with other similar compounds that are used in cancer research and treatment. Some of the similar compounds include BRD-K24690302, BRD-K85133207, and BRD-K28456706. These compounds share similar chemical structures and mechanisms of action but may differ in their specific molecular targets and efficacy. BRD-K92856060 is unique in its ability to modulate specific gene expression profiles and cellular pathways, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H18N2O8S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
[4-[acetyl-(4-methoxy-3-nitrophenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C21H18N2O8S/c1-13(24)22(32(28,29)15-8-10-21(30-3)19(12-15)23(26)27)18-9-11-20(31-14(2)25)17-7-5-4-6-16(17)18/h4-12H,1-3H3 |
InChI Key |
ODWYCSNXCTXGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-fluoro-N-[(2S,3S,6S)-2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754758.png)
![N-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754765.png)
![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10754771.png)
![N-[2-[3,5-dibromo-4-[3-[(9-methylpurin-6-yl)amino]propoxy]phenyl]ethyl]-N,4-dimethylbenzamide](/img/structure/B10754779.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10754781.png)
![3-fluoro-N-[2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754783.png)


![N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-oxanyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10754795.png)
![12-[(4-Methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one](/img/structure/B10754798.png)
![2-{[3-(3,5-Dimethylpiperidino)-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL]amino}benzoic acid](/img/structure/B10754819.png)
